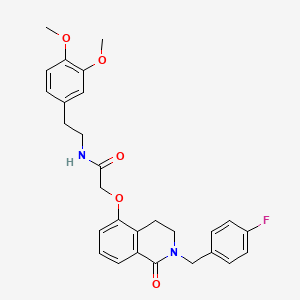

![molecular formula C30H22N4O7S4 B2574229 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide CAS No. 392251-36-4](/img/structure/B2574229.png)

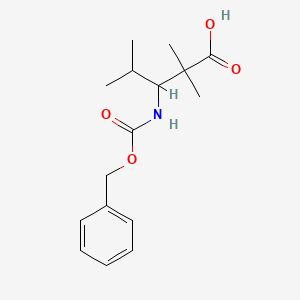

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

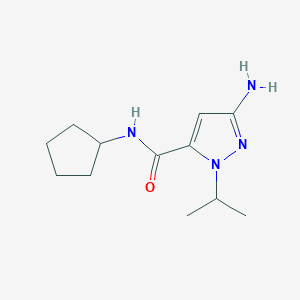

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C30H22N4O7S4 and its molecular weight is 678.77. The purity is usually 95%.

BenchChem offers high-quality N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

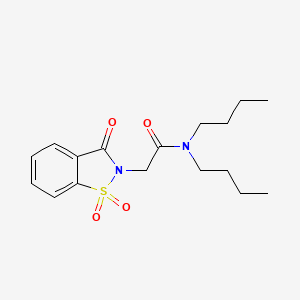

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. The compound F0375-0375 could be explored for its efficacy against various bacterial strains, especially in the context of increasing antibiotic resistance. Research indicates that thiazole compounds can act as inhibitors against bacterial DNA gyrase B , which is essential for bacterial DNA replication. This suggests potential for F0375-0375 to serve as a base for developing new antibacterial agents.

Antitumor and Cytotoxic Activity

The structure of F0375-0375 suggests it may have applications in cancer therapy. Thiazole derivatives have been reported to exhibit cytotoxic activity against human tumor cell lines . The compound’s ability to interact with cancer cells could be harnessed to develop targeted therapies that minimize side effects typically associated with chemotherapy.

Neuroprotective Applications

Thiazoles have been found to have neuroprotective effects, which could make F0375-0375 a candidate for treating neurodegenerative diseases. Its role in the synthesis of neurotransmitters could be vital in developing treatments for conditions like Alzheimer’s and Parkinson’s disease .

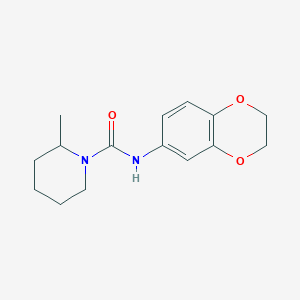

Anti-inflammatory and Analgesic Effects

F0375-0375 could be investigated for its anti-inflammatory and analgesic properties. Thiazole compounds have shown significant analgesic and anti-inflammatory activities, which could be beneficial in the treatment of chronic pain and inflammatory diseases .

Antiviral Applications

Given the ongoing need for effective antiviral drugs, F0375-0375’s thiazole core could be significant. Thiazole derivatives have demonstrated anti-HIV activity, suggesting that this compound might be useful in the development of new antiviral medications .

Antioxidant Properties

The antioxidant capacity of thiazole derivatives makes F0375-0375 a potential candidate for combating oxidative stress-related conditions. Its application could extend to preventing or treating diseases where oxidative damage is a known pathogenic factor .

Antihypertensive and Cardiovascular Effects

Thiazole derivatives have been associated with antihypertensive activity. F0375-0375 could be explored for its potential benefits in managing hypertension and other cardiovascular conditions by modulating blood pressure and cardiac function .

Agricultural Applications

Beyond medical applications, F0375-0375 could be used in agriculture. Thiazoles are known to serve as precursors for fungicides and biocides, suggesting that this compound could help in developing new products to protect crops from fungal and microbial infections .

Mécanisme D'action

Target of Action

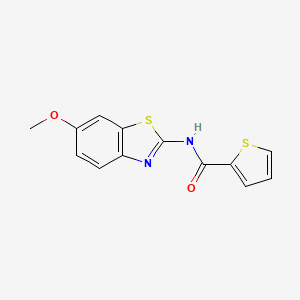

Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body. For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammation .

Mode of Action

The exact mode of action can vary depending on the specific benzothiazole derivative. For instance, benzothiazole derivatives that inhibit COX enzymes likely do so by binding to the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation .

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways. For example, by inhibiting COX enzymes, they can impact the arachidonic acid pathway, reducing the production of prostaglandins and thereby reducing inflammation .

Result of Action

The molecular and cellular effects of benzothiazole derivatives can include reduced inflammation (in the case of COX inhibitors), as well as other effects depending on the specific compound and its targets .

Propriétés

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O7S4/c1-44(37,38)21-11-13-23-25(15-21)42-29(31-23)33-27(35)17-3-7-19(8-4-17)41-20-9-5-18(6-10-20)28(36)34-30-32-24-14-12-22(45(2,39)40)16-26(24)43-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYZNPNHVSFGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O7S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2574148.png)

![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2574150.png)

![N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574156.png)

![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574169.png)